1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one
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Overview
Description
1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol . This compound is characterized by the presence of an amino group attached to a piperidine ring, which is further substituted with an ethyl group and an ethanone moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-amino-3-ethylpiperidine and ethanone derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts to facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological pathways and enzyme interactions due to its ability to interact with specific molecular targets.
Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and the molecular target involved .
Comparison with Similar Compounds
1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one: This compound differs by the presence of a methyl group instead of an ethyl group, which can influence its chemical properties and reactivity.
1-(4-Amino-3-propylpiperidin-1-yl)ethan-1-one: The substitution of a propyl group can lead to variations in the compound’s steric and electronic characteristics.
1-(4-Amino-3-isopropylpiperidin-1-yl)ethan-1-one: The isopropyl group introduces additional steric hindrance, affecting the compound’s interactions with molecular targets.
Properties
IUPAC Name |
1-(4-amino-3-ethylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-3-8-6-11(7(2)12)5-4-9(8)10/h8-9H,3-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MADRMDMNNOMONO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1N)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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